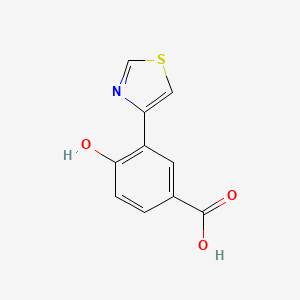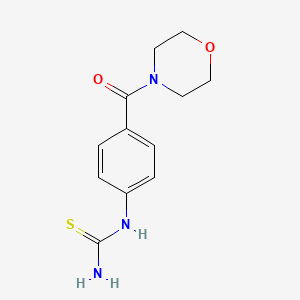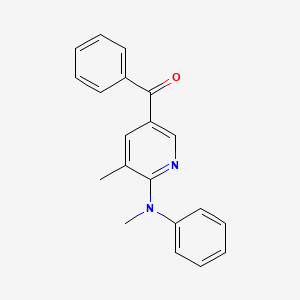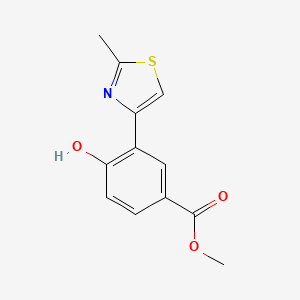
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with the molecular formula C19H27N3O3. It is used primarily in research settings and has applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a formylpiperidinyl-pyridinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Applications De Recherche Scientifique
tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- **tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carb
Propriétés
Formule moléculaire |
C19H27N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
tert-butyl N-cyclopropyl-N-[3-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(14-9-10-14)17-15(7-6-11-20-17)16-8-4-5-12-21(16)13-23/h6-7,11,13-14,16H,4-5,8-10,12H2,1-3H3 |
Clé InChI |
GTXRVONKWAAUCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCCN3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)





![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)


